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Compound of Interest

Compound Name: Methyl 3,4-dimethoxybenzoate

Cat. No.: B1581610 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3,4-dimethoxybenzoate, also known as methyl veratrate, is a carboxylated

monomethoxybenzene that serves as a key intermediate in the synthesis of various

pharmaceutical compounds and organic materials.[1][2] Its chemical structure, characterized by

a benzene ring substituted with a methyl ester and two methoxy groups, gives rise to a distinct

spectroscopic profile. This guide provides a detailed analysis of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 3,4-
dimethoxybenzoate, offering insights into its structural characterization for research and

development purposes.

Molecular Structure and Properties
Chemical Name: Methyl 3,4-dimethoxybenzoate[3]

CAS Number: 2150-38-1[4]

Molecular Formula: C₁₀H₁₂O₄[3][4]

Molecular Weight: 196.20 g/mol [3][4]
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The molecular structure of Methyl 3,4-dimethoxybenzoate is fundamental to understanding its

spectroscopic behavior. The arrangement of protons and carbon atoms, along with the various

functional groups, dictates the signals observed in NMR, the vibrational modes in IR, and the

fragmentation patterns in MS.

Caption: Molecular structure of Methyl 3,4-dimethoxybenzoate.

¹H Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules

by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol:
A typical ¹H NMR spectrum is acquired by dissolving 5-25 mg of the sample in approximately

0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which contains a small

amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum is then

recorded on a spectrometer, for example, a 400 MHz instrument.

Data and Interpretation:
The ¹H NMR spectrum of Methyl 3,4-dimethoxybenzoate exhibits distinct signals

corresponding to the aromatic protons and the protons of the methyl and methoxy groups.

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.61 dd 8.4, 2.0 1H H-6

7.51 d 2.0 1H H-2

7.00 d 8.4 1H H-5

3.88 s - 3H -OCH₃ (ester)

3.86 s - 6H
-OCH₃ (at C3 &

C4)
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Data sourced from ChemicalBook and interpreted based on established principles of NMR

spectroscopy.[5]

The aromatic region of the spectrum shows three distinct signals. The proton at the 6-position

(H-6) appears as a doublet of doublets at 7.61 ppm due to coupling with both H-5 (ortho-

coupling, J ≈ 8.4 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz). The proton at the 2-position (H-2) is

observed as a doublet at 7.51 ppm, showing only meta-coupling to H-6. The proton at the 5-

position (H-5) appears as a doublet at 7.00 ppm due to ortho-coupling with H-6. The upfield

region contains two sharp singlets. The singlet at 3.88 ppm corresponds to the three protons of

the methyl ester group. The singlet at 3.86 ppm, integrating to six protons, is assigned to the

two equivalent methoxy groups at the C-3 and C-4 positions.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol:
For a ¹³C NMR spectrum, a higher concentration of the sample (50-100 mg) is typically

dissolved in a deuterated solvent like CDCl₃. The spectrum is usually acquired with proton

decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

Data and Interpretation:
The ¹³C NMR spectrum of Methyl 3,4-dimethoxybenzoate displays ten signals, corresponding

to the ten carbon atoms in the molecule.
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Chemical Shift (δ, ppm) Assignment

166.8 C=O (ester)

153.2 C-4

148.5 C-3

123.5 C-1

120.2 C-6

111.8 C-5

110.2 C-2

56.0 -OCH₃ (at C3 & C4)

51.9 -OCH₃ (ester)

Assignments are based on typical chemical shift values for substituted benzene derivatives and

esters.

The downfield signal at 166.8 ppm is characteristic of the carbonyl carbon of the ester group.

The aromatic carbons attached to the electron-donating methoxy groups (C-3 and C-4) are

deshielded and appear at 148.5 and 153.2 ppm, respectively. The quaternary carbon to which

the ester group is attached (C-1) resonates at 123.5 ppm. The protonated aromatic carbons (C-

2, C-5, and C-6) appear in the range of 110-121 ppm. The two equivalent methoxy carbons at

C-3 and C-4 give a single signal at 56.0 ppm, while the methyl ester carbon is observed at 51.9

ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol:
For a solid sample like Methyl 3,4-dimethoxybenzoate, the IR spectrum can be obtained

using the KBr pellet method. A small amount of the sample is ground with dry potassium
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bromide (KBr) and pressed into a thin, transparent pellet, which is then placed in the

spectrometer.

Data and Interpretation:
The IR spectrum of Methyl 3,4-dimethoxybenzoate shows characteristic absorption bands for

the ester and methoxy functional groups, as well as the aromatic ring.

Wavenumber (cm⁻¹) Vibrational Mode

~3000 C-H stretch (aromatic)

~2950 C-H stretch (aliphatic, -CH₃)

~1720 C=O stretch (ester)

~1600, ~1520, ~1460 C=C stretch (aromatic ring)

~1270 C-O stretch (ester and aryl ether)

~1140 C-O stretch (aryl ether)

~870 C-H bend (aromatic, out-of-plane)

Data interpreted from typical IR absorption frequencies for organic functional groups.[6]

The strong absorption band around 1720 cm⁻¹ is a clear indication of the carbonyl (C=O)

stretching vibration of the ester group. The bands in the 1600-1460 cm⁻¹ region are

characteristic of the C=C stretching vibrations within the aromatic ring. The C-H stretching

vibrations of the aromatic ring and the methyl groups are observed around 3000 cm⁻¹ and

2950 cm⁻¹, respectively. The strong absorptions around 1270 cm⁻¹ and 1140 cm⁻¹ are

attributed to the C-O stretching vibrations of the ester and the aryl ether linkages. The out-of-

plane C-H bending of the substituted aromatic ring gives rise to a band around 870 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides information about the molecular weight and the fragmentation pattern of a

molecule, which aids in its identification.
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Experimental Protocol:
The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is

vaporized and then bombarded with a beam of high-energy electrons (usually 70 eV), causing

ionization and fragmentation. The resulting ions are then separated and detected based on

their m/z ratio.

Data and Interpretation:
The mass spectrum of Methyl 3,4-dimethoxybenzoate shows a molecular ion peak (M⁺) and

several characteristic fragment ions.

m/z Ion Structure/Fragment Lost

196 [M]⁺ (Molecular Ion)

165 [M - OCH₃]⁺

137 [M - COOCH₃]⁺

122 [M - OCH₃ - CH₃]⁺

79 [C₆H₅O]⁺

Data sourced and interpreted from the NIST WebBook and general principles of mass spectral

fragmentation.[7]

The molecular ion peak is observed at an m/z of 196, which corresponds to the molecular

weight of the compound.[7] A prominent peak is seen at m/z 165, resulting from the loss of a

methoxy radical (•OCH₃) from the molecular ion. Another significant fragment appears at m/z

137, which is due to the loss of the carbomethoxy group (•COOCH₃). Further fragmentation of

the m/z 165 ion by the loss of a methyl radical (•CH₃) gives rise to the ion at m/z 122. A smaller

fragment at m/z 79 can be attributed to a phenyl cation with an oxygen substituent.
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[M]⁺˙
m/z 196

[M - OCH₃]⁺
m/z 165- •OCH₃

[M - COOCH₃]⁺
m/z 137

- •COOCH₃

[C₇H₆O₂]⁺˙
m/z 122

- •CH₃
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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